Cimiracemoside I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cimiracemoside I is a triterpene glycoside compound isolated from the rhizomes of Cimicifuga racemosa, commonly known as black cohosh. This compound belongs to the cycloartane-type triterpenoids, which are known for their diverse biological activities. This compound has been studied for its potential therapeutic effects, particularly in the context of women’s health, due to its presence in black cohosh, a plant traditionally used to alleviate menopausal symptoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Cimiracemoside I typically involves extraction from the rhizomes of Cimicifuga racemosa. The process begins with the drying and grinding of the plant material, followed by extraction using solvents such as methanol or ethanol. The extract is then subjected to various chromatographic techniques, including high-performance liquid chromatography (HPLC), to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic methods and mass spectrometry ensures the high purity and quality of the compound. The scalability of these methods allows for the production of sufficient quantities for research and potential therapeutic use .
Analyse Des Réactions Chimiques
Types of Reactions
Cimiracemoside I undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a reference compound in the study of triterpene glycosides and their chemical properties.
Biology: Investigated for its role in modulating biological pathways, including anti-inflammatory and antioxidant activities.
Medicine: Explored for its potential therapeutic effects in managing menopausal symptoms, as well as its anti-cancer and immunomodulatory properties.
Industry: Utilized in the development of dietary supplements and herbal remedies.
Mécanisme D'action
Cimiracemoside I exerts its effects through multiple molecular targets and pathways. It is known to interact with estrogen receptors, which may explain its efficacy in alleviating menopausal symptoms. Additionally, it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. These actions contribute to its anti-inflammatory and antioxidant properties .
Comparaison Avec Des Composés Similaires
Cimiracemoside I is part of a larger family of cycloartane-type triterpenoids, which include compounds such as cimiracemoside D, cimidahurine, and α-D-glucopyranosyl-l-β-D-fructofuranoside. Compared to these similar compounds, this compound is unique due to its specific glycosidic linkage and functional groups, which contribute to its distinct biological activities .
List of Similar Compounds
- Cimiracemoside D
- Cimidahurine
- α-D-glucopyranosyl-l-β-D-fructofuranoside
- Cimiaceroside C
- Cimifosides A-D
Propriétés
Numéro CAS |
473554-73-3 |
---|---|
Formule moléculaire |
C35H52O8 |
Poids moléculaire |
600.8 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2-[(1S,1'R,4S,4'R,5S,5'R,6'R,10'S,12'R,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethylspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-18'-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C35H52O8/c1-18-13-35(28-32(6,43-28)17-40-35)42-20-14-31(5)22-8-7-21-29(2,3)23(41-27-26(38)25(37)19(36)15-39-27)9-10-33(21)16-34(22,33)12-11-30(31,4)24(18)20/h8,18-21,23-28,36-38H,7,9-17H2,1-6H3/t18-,19-,20+,21+,23+,24+,25+,26-,27+,28+,30-,31+,32+,33-,34+,35+/m1/s1 |
Clé InChI |
FZLZHFMMPIVMNA-GGKBUSOCSA-N |
SMILES isomérique |
C[C@@H]1C[C@@]2([C@@H]3[C@@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5(CC[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC=C7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C |
SMILES canonique |
CC1CC2(C3C(O3)(CO2)C)OC4C1C5(CCC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.